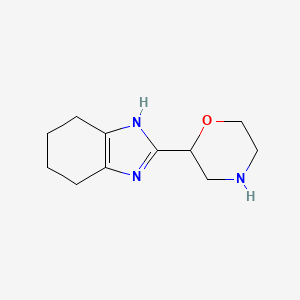![molecular formula C30H44N2O4Si B8534897 methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8534897.png)
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate
Descripción general
Descripción
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a combination of silyl, piperidyl, and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate typically involves multiple steps. One common approach starts with the preparation of the tert-butyl(dimethyl)silyl-protected intermediate. This intermediate is then reacted with a piperidyl derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the silylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and facilitate its transport across cell membranes. The piperidyl and benzoyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: An antioxidant with similar structural features but different functional groups.
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Another antioxidant with a simpler structure and different applications.
Uniqueness
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is unique due to its combination of silyl, piperidyl, and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C30H44N2O4Si |
|---|---|
Peso molecular |
524.8 g/mol |
Nombre IUPAC |
methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C30H44N2O4Si/c1-20-12-14-24(32-16-10-11-23(18-32)19-36-37(8,9)30(4,5)6)17-26(20)28(33)31-27-21(2)13-15-25(22(27)3)29(34)35-7/h12-15,17,23H,10-11,16,18-19H2,1-9H3,(H,31,33) |
Clave InChI |
PCJARQBUUGUZDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCCC(C2)CO[Si](C)(C)C(C)(C)C)C(=O)NC3=C(C=CC(=C3C)C(=O)OC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine](/img/structure/B8534858.png)


